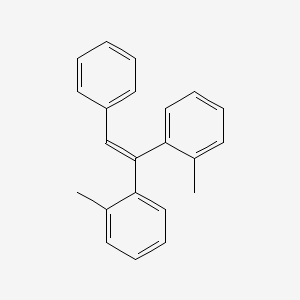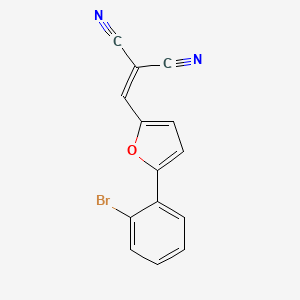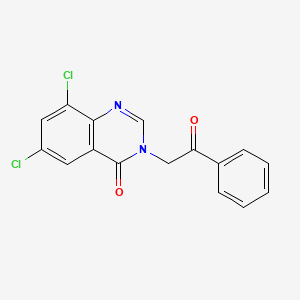
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with dichloro substitutions at positions 6 and 8, and a 2-oxo-2-phenyl-ethyl group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dichlorobenzoic acid and benzoyl chloride.
Formation of Quinazolinone Core: The 2-amino-3,5-dichlorobenzoic acid undergoes cyclization with benzoyl chloride under acidic conditions to form the quinazolinone core.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-oxo-2-phenyl-ethyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the dichloro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one: The parent compound.
6,8-Dichloro-3-(2-oxo-2-methyl-ethyl)-3H-quinazolin-4-one: A similar compound with a methyl group instead of a phenyl group.
6,8-Dichloro-3-(2-oxo-2-ethyl)-3H-quinazolin-4-one: A similar compound with an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
202821-18-9 |
|---|---|
Molekularformel |
C16H10Cl2N2O2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
6,8-dichloro-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI-Schlüssel |
ZPALEQYSHFYKCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



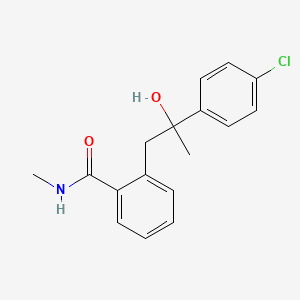


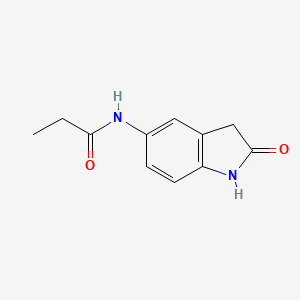
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

